N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that features a benzo[d]thiazole moiety, a fluorophenyl group, and a sulfonyl propanamide structure
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-cancer activity against various cancer cell lines . This suggests that the compound may target proteins or pathways involved in cancer cell proliferation and survival.
Mode of Action
It is known that benzo[d]thiazol-2-yl compounds can regulate cell cycle and apoptosis via p53 activation in mitochondrial-dependent pathways . This suggests that the compound may interact with its targets to induce cell cycle arrest and apoptosis, potentially contributing to its anti-cancer activity.
Biochemical Pathways
The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . Activation of p53 can lead to G2/M cell cycle arrest and apoptosis, potentially through alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax .
Result of Action
The compound may induce G2/M cell cycle arrest and apoptosis in cancer cells, potentially through the activation of p53 and alterations in the balance of key mitochondrial proteins . This could result in the inhibition of cancer cell proliferation and the induction of cell death, contributing to its potential anti-cancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multiple steps. One common approach includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the phenyl group: The benzo[d]thiazole intermediate is then reacted with a halogenated benzene derivative under conditions that promote nucleophilic aromatic substitution.
Introduction of the sulfonyl group: The resulting compound is further reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Formation of the propanamide: Finally, the compound is reacted with a suitable amine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler compound with a benzo[d]thiazole moiety, used in various chemical reactions and as a building block for more complex molecules.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another compound with a similar core structure, used in synthetic organic chemistry.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl and sulfonyl groups distinguishes it from simpler analogs, potentially enhancing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c23-16-7-11-18(12-8-16)30(27,28)14-13-21(26)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)29-22/h1-12H,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJEJQXCNALRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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